Trilobatin, a natural dihydrochalcone compound, has been identified as a bioactive component in various plants such as Lithocarpus polystachyus Rehd. and Asimina triloba (Annonaceae). It has been the subject of numerous studies due to its wide range of biological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and antioxidant effects. This comprehensive analysis aims to elucidate the mechanism of action of trilobatin and its applications in different fields based on the current research findings.
The molecular structure of Trilobatin 2″-acetate [] consists of a dihydrochalcone backbone with a glucose moiety attached at the 4′-oxygen. The distinguishing feature of Trilobatin 2″-acetate is the presence of an acetate group at the 2″ position of the glucose moiety. This structural modification differentiates it from trilobatin, which lacks the acetate group.
Trilobatin has been recognized as a natural food additive with potential health benefits. Its antioxidative profile makes it a promising candidate for the development of functional foods aimed at preventing oxidative stress-related diseases2.
The antiobesity effect of trilobatin has been explored, showing that it can significantly reduce body and liver weight gain induced by a high-fat diet in obese rats. It also influenced gut microbiota, increasing the abundance of beneficial bacteria and the concentration of short-chain fatty acids, particularly butyrate7.
Given its diverse biological activities, trilobatin holds promise for pharmacological applications. Its protective effects against oxidative stress and inflammation, as well as its potential anti-cancer properties, make it a candidate for the development of new therapeutic agents for treating various diseases, including diabetes, cancer, and liver diseases12369.
Trilobatin has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In a study investigating its effects on lipopolysaccharide (LPS)-induced inflammation, trilobatin dose-dependently inhibited the mRNA expression and secretion of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in macrophages. This was correlated with the inhibition of LPS-induced IκBα degradation and NF-κB p65 phosphorylation, suggesting that trilobatin can potentially inhibit inflammatory responses1.
In the context of type 2 diabetes mellitus (T2DM), trilobatin has been found to exert anti-diabetic effects by activating the Nrf2/ARE signaling pathway and regulating insulin signaling transduction pathways. It significantly reduced fasting blood glucose levels, insulin resistance, and improved glucose and insulin tolerances in diabetic mice. Additionally, trilobatin enhanced the activities of antioxidant enzymes and ameliorated pancreatic islet morphology, indicating its potential as a novel candidate for T2DM treatment2.
Trilobatin has also been investigated for its anti-cancer potential. Surprisingly, while it was found to be a novel inhibitor of SGLT1 and SGLT2, attenuating glucose uptake, it also promoted the proliferation of human hepatoblastoma cells at high concentrations. This suggests that the anti-cancer potential of SGLT inhibitors, including trilobatin, may vary among different tumor cells3. Furthermore, trilobatin induced apoptosis and attenuated the stemness phenotype of acquired gefitinib-resistant lung cancer cells, partly through the suppression of the NF-κB pathway9.
The antioxidant capacity of trilobatin has been demonstrated in various studies. It protected HepG2 cells from H2O2-induced oxidative stress by enhancing cell viability, increasing antioxidant enzyme levels, and activating the Nrf2/Keap1 signaling pathway6. Additionally, trilobatin showed protective effects on cardiomyocytes from hypoxia/reperfusion injury by regulating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6